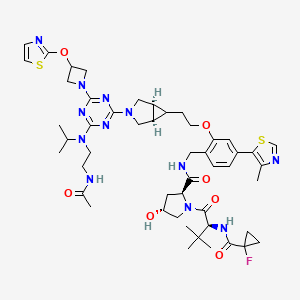

BRD9 Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C49H65FN12O7S2 |

|---|---|

Molecular Weight |

1017.2 g/mol |

IUPAC Name |

(2S,4R)-N-[[2-[2-[(1S,5R)-3-[4-[2-acetamidoethyl(propan-2-yl)amino]-6-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-1,3,5-triazin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H65FN12O7S2/c1-27(2)61(15-13-51-29(4)63)46-57-44(59-22-33(23-59)69-47-52-14-17-70-47)56-45(58-46)60-24-35-34(36(35)25-60)10-16-68-38-18-30(39-28(3)54-26-71-39)8-9-31(38)20-53-41(65)37-19-32(64)21-62(37)42(66)40(48(5,6)7)55-43(67)49(50)11-12-49/h8-9,14,17-18,26-27,32-37,40,64H,10-13,15-16,19-25H2,1-7H3,(H,51,63)(H,53,65)(H,55,67)/t32-,34?,35-,36+,37+,40-/m1/s1 |

InChI Key |

MCHONAYJGRIMOE-NUMYIAGESA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5[C@H]6[C@@H]5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5C6C5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRD9 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD9 Degrader-1 is a heterobifunctional chemical entity designed for the targeted degradation of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its function as a Proteolysis Targeting Chimera (PROTAC). It includes a summary of its biochemical and cellular activities, detailed protocols for key experimental assays used in its characterization, and visual representations of its mechanism and experimental workflows.

Introduction to BRD9 and Its Role in Disease

Bromodomain-containing protein 9 (BRD9) is an epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails and other proteins. As a subunit of the ncBAF (also known as GBAF) complex, BRD9 plays a crucial role in chromatin remodeling and the regulation of gene expression. Dysregulation of BRD9 function has been implicated in several diseases, most notably in certain types of cancer, including synovial sarcoma and acute myeloid leukemia, making it an attractive therapeutic target.

The PROTAC Approach to Targeting BRD9

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality. Unlike traditional inhibitors that only block the function of a protein, PROTACs are designed to eliminate the target protein from the cell entirely.

Molecular Composition of this compound

This compound is a quintessential PROTAC, comprised of three key components:

-

A BRD9-binding ligand: This moiety is designed to selectively bind to the bromodomain of BRD9.

-

An E3 ubiquitin ligase-recruiting ligand: This part of the molecule engages an E3 ubiquitin ligase, most commonly Cereblon (CRBN).

-

A flexible linker: This connects the BRD9-binding and E3 ligase-recruiting ligands, optimizing the formation of a productive ternary complex.

Mechanism of Action: A Step-by-Step Breakdown

The primary mechanism of action of this compound is the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade BRD9.

Step 1: Ternary Complex Formation: this compound simultaneously binds to BRD9 and the E3 ubiquitin ligase (e.g., CRBN), bringing them into close proximity to form a ternary complex (BRD9 : Degrader-1 : E3 Ligase).

Step 2: Ubiquitination of BRD9: The formation of this ternary complex facilitates the transfer of ubiquitin (a small regulatory protein) from the E2 ubiquitin-conjugating enzyme associated with the E3 ligase to lysine residues on the surface of BRD9. This process is repeated to form a polyubiquitin chain.

Step 3: Proteasomal Recognition and Degradation: The polyubiquitinated BRD9 is now marked for degradation and is recognized by the 26S proteasome. The proteasome unfolds and proteolytically degrades BRD9 into small peptides, while the ubiquitin molecules are recycled.

Step 4: Catalyst Regeneration: this compound is released after inducing ubiquitination and can then engage another BRD9 protein and E3 ligase, acting catalytically to induce the degradation of multiple BRD9 molecules.

Figure 1: Signaling pathway of BRD9 degradation induced by this compound.

Quantitative Data and In Vitro/In Vivo Efficacy

The efficacy of BRD9 degraders is quantified by several key parameters. Below is a summary of representative data for BRD9 degraders.

| Parameter | Description | Representative Value | Reference |

| IC₅₀ (BRD9) | The concentration of the degrader's warhead required to inhibit 50% of BRD9 binding activity. | 13.5 nM for "PROTAC this compound" | [1][2][3] |

| DC₅₀ | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.05 nM for AMPTX-1 (a potent BRD9 degrader) | [4] |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with the degrader. | 88% for AMPTX-1 | [4] |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the affinity of the degrader for BRD9 and the E3 ligase. | Micromolar for BRD9, Nanomolar for ternary complex | [5][6] |

Experimental Protocols for Characterization

The characterization of this compound involves a suite of biochemical and cellular assays to confirm its mechanism of action and quantify its efficacy.

Western Blotting for BRD9 Degradation

This is a fundamental assay to visualize and quantify the reduction in BRD9 protein levels following treatment with the degrader.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, MV4-11) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Quantification: Densitometry analysis can be performed to quantify the band intensities and determine the percentage of BRD9 degradation relative to the vehicle control.

Figure 2: Experimental workflow for Western Blotting to assess BRD9 degradation.

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure the proximity of two proteins, making it ideal for confirming the formation of the BRD9 : Degrader-1 : E3 Ligase ternary complex.

Protocol:

-

Cell Line Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing BRD9 fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (which will be labeled with a fluorescent acceptor).

-

Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the BRET acceptor) to the cells and incubate.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio upon addition of the degrader indicates the formation of the ternary complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another powerful biophysical assay to quantify ternary complex formation in a biochemical setting.

Protocol:

-

Reagent Preparation: Prepare purified recombinant BRD9 protein (e.g., GST-tagged), purified E3 ligase complex (e.g., His-tagged CRBN/DDB1), a terbium-labeled anti-tag antibody for the donor (e.g., anti-GST), and a fluorescently labeled anti-tag antibody for the acceptor (e.g., anti-His-AF488).

-

Assay Setup: In a low-volume 384-well plate, add the BRD9 protein and the donor antibody.

-

Compound Addition: Add serial dilutions of this compound.

-

E3 Ligase Addition: Add the E3 ligase complex and the acceptor antibody.

-

Incubation and Measurement: Incubate the plate in the dark to allow for complex formation. Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.

-

Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio signifies degrader-induced proximity of BRD9 and the E3 ligase.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

As BRD9 is a transcriptional regulator, its degradation is expected to alter the expression of its target genes. qRT-PCR can be used to measure these changes.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound. At the desired time points, lyse the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for BRD9 target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in degrader-treated samples compared to control samples.

Logical Relationship of this compound Components

The successful degradation of BRD9 is contingent on the cooperative action of the individual components of the PROTAC molecule and the cellular machinery.

Figure 3: Logical relationship of the components of this compound and the cellular machinery.

Conclusion

This compound represents a promising strategy for the therapeutic targeting of BRD9. Its mechanism of action, centered on the induced degradation of BRD9 via the ubiquitin-proteasome system, offers a distinct advantage over traditional inhibition. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and other similar PROTAC molecules, facilitating their development from preclinical research to potential clinical applications.

References

The Discovery and Development of BRD9 PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1][2] BRD9 functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription.[3][4] Its overexpression and critical role in the proliferation and survival of various cancer cells, including synovial sarcoma and acute myeloid leukemia, have spurred the development of targeted therapies.[1][2]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[6] This guide provides a comprehensive technical overview of the discovery and development of BRD9 PROTACs, detailing key molecules, experimental protocols, and the underlying biological pathways.

BRD9 Signaling and Function

BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[3][4] Dysregulation of this complex is implicated in various cancers. BRD9 recognizes acetylated histones, recruiting the ncBAF complex to specific gene loci, thereby controlling transcription.[3] Key signaling pathways influenced by BRD9 include the JAK-STAT, MAPK, and PI3K-AKT-mTOR pathways.[5] Its role in these fundamental cellular processes makes it a prime target for therapeutic intervention.

References

BRD9: A Pivotal Therapeutic Target in Synovial Sarcoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Synovial sarcoma, an aggressive soft-tissue malignancy characterized by the hallmark SS18-SSX fusion oncoprotein, has long presented a therapeutic challenge. Recent advancements in our understanding of the molecular underpinnings of this disease have illuminated Bromodomain-containing protein 9 (BRD9) as a critical dependency and a highly promising therapeutic target. This technical guide provides a comprehensive overview of the role of BRD9 in synovial sarcoma, detailing the mechanism of action, preclinical efficacy of targeted therapies, and clinical trial outcomes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for this devastating cancer.

The Role of BRD9 in Synovial Sarcoma Pathogenesis

Synovial sarcoma is driven by a chromosomal translocation that fuses the SS18 gene to one of the SSX genes (SSX1, SSX2, or SSX4). The resultant SS18-SSX fusion protein is a neomorphic driver of oncogenesis, acting as an aberrant transcriptional regulator.[1][2] This fusion protein integrates into the BAF (SWI/SNF) chromatin remodeling complex, displacing the tumor-suppressive subunit BAF47 (SMARCB1) and hijacking the complex's function.[3]

A key breakthrough in understanding the oncogenic activity of the SS18-SSX-BAF complex was the identification of BRD9 as an essential component.[1][4] BRD9 is a subunit of a non-canonical BAF (ncBAF) complex.[5] In synovial sarcoma cells, BRD9 is incorporated into the SS18-SSX containing BAF complexes, and this association is crucial for the growth and survival of these cancer cells.[1][6] The bromodomain of BRD9, which recognizes acetylated lysine residues on histones, has been identified as a critical functional dependency in synovial sarcoma through CRISPR/Cas9 screens.[1][4]

The SS18-SSX fusion protein and BRD9 co-localize extensively across the genome of synovial sarcoma cells, particularly at super-enhancer regions associated with high levels of H3K27 acetylation.[1] This co-localization leads to the activation of an oncogenic transcriptional program.[1][4] Downstream targets of the SS18-SSX-BRD9 complex include key oncogenes such as MYC.[5] Degradation of BRD9 has been shown to lead to the loss of MYC from chromatin at co-bound regions and the downregulation of MYC target genes, ribosome biogenesis genes, and cell cycle genes.[5]

Therapeutic Strategies Targeting BRD9

The critical role of BRD9 in synovial sarcoma has spurred the development of therapeutic agents aimed at inhibiting or degrading this protein. Two primary strategies have emerged: small molecule inhibition of the BRD9 bromodomain and targeted protein degradation.

BRD9 Bromodomain Inhibitors

Initial therapeutic efforts focused on small molecule inhibitors targeting the BRD9 bromodomain. Compounds such as BI-7273 and I-BRD9 have been evaluated in preclinical models. While synovial sarcoma cells demonstrated greater sensitivity to these inhibitors compared to other sarcoma subtypes, the effects were modest, with IC50 values in the micromolar range.[1] Further investigation revealed that even in the presence of these inhibitors, a significant portion of BRD9 remained associated with chromatin, suggesting that bromodomain inhibition alone may not be sufficient to completely abrogate its oncogenic function.[4]

BRD9 Degraders (PROTACs and Heterobifunctionals)

Targeted protein degradation has emerged as a more potent strategy for neutralizing BRD9. This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), that induce the ubiquitination and subsequent proteasomal degradation of the target protein. Several BRD9 degraders, including FHD-609 and CFT8634, have been developed and have shown significant promise in preclinical and clinical settings.[7][8][9]

Preclinical studies with BRD9 degraders have demonstrated robust and selective degradation of BRD9 in synovial sarcoma cells.[9] This leads to a more profound and sustained inhibition of oncogenic transcriptional programs compared to bromodomain inhibitors.[1] In vivo, BRD9 degraders have shown significant anti-tumor activity in synovial sarcoma xenograft models, in some cases leading to complete tumor growth suppression.[9]

Preclinical and Clinical Data

Preclinical Efficacy of BRD9-Targeted Agents

The following tables summarize the key quantitative data from preclinical studies of BRD9 inhibitors and degraders in synovial sarcoma models.

Table 1: In Vitro Activity of BRD9 Inhibitors and Degraders in Synovial Sarcoma Cell Lines

| Compound | Mechanism | Cell Line | Assay | Endpoint | Value | Reference |

| BI-7273 | Bromodomain Inhibitor | Multiple Synovial Sarcoma | Growth | IC50 | ~µM range | [1] |

| I-BRD9 | Bromodomain Inhibitor | Multiple Synovial Sarcoma | Growth | IC50 | ~µM range | [1] |

| dBRD9-A | Degrader | Multiple Synovial Sarcoma | Viability | - | More potent than inhibitors | [1] |

| FHD-609 | Degrader | Multiple Synovial Sarcoma | Growth Inhibition & Colony Formation | - | Picomolar effects | [9] |

| FHD-609 | Degrader | SYO-1 | BRD9 Degradation | - | 16-fold reduction at 16 nM (4h) | [9] |

Table 2: In Vivo Efficacy of BRD9 Degraders in Synovial Sarcoma Xenograft Models

| Compound | Model | Dosing | Outcome | Reference |

| dBRD9-A | Patient-Derived Xenograft | Not Specified | Inhibits tumor progression | [1] |

| FHD-609 | SYO-1 CDX | 0.05, 0.25, 1.0, 5.0 mg/kg (single IV) | Dose- and time-dependent BRD9 degradation and antitumor efficacy | [9] |

| FHD-609 | ASKA CDX | 0.1, 0.5, 2.0 mg/kg (IV) | Superior tumor growth inhibition compared to ifosfamide and pazopanib. Complete suppression at 2 mg/kg over 30 days. | [9] |

| CFT8634 | Cell-derived xenograft | Not Specified | Dose-dependent anti-tumor activity, durable tumor regressions | [8] |

Clinical Evaluation of FHD-609

FHD-609 is the first BRD9 degrader to be evaluated in a clinical trial for patients with advanced synovial sarcoma or SMARCB1-deficient tumors (NCT04965753).[7][10][11]

Table 3: Summary of Phase I Clinical Trial of FHD-609

| Parameter | Details | Reference |

| Study Design | Multinational, open-label, Phase I dose-escalation and expansion study | [7][10] |

| Patient Population | Advanced synovial sarcoma or SMARCB1-deficient tumors | [7] |

| Dosing Regimens | Intravenous, twice weekly (5-80 mg) or once weekly (40-120 mg) | [7][11] |

| Maximum Tolerated Dose (MTD) | 40 mg twice weekly and 80 mg once weekly | [7][11] |

| Dose-Limiting Toxicities (DLTs) | QTc prolongation and syncope | [7][11] |

| Common Treatment-Related Adverse Events (Grade 1-2) | Dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), anemia (25.5%) | [7][11] |

| Pharmacodynamics | Extensive BRD9 degradation in tumor tissue, downregulation of cancer cell proliferation gene sets | [7] |

| Preliminary Efficacy | 1 patient (2%) achieved a partial response; 8 patients (15%) achieved stable disease (2 lasting >6 months) | [7][11] |

The clinical trial demonstrated that FHD-609 effectively degrades BRD9 in patient tumors and shows preliminary signs of clinical activity.[7] However, the observed cardiac toxicity (QTc prolongation) necessitates careful monitoring in future studies of BRD9 degraders.[7][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the study of BRD9 in synovial sarcoma.

CRISPR/Cas9 Screening

A domain-focused CRISPR/Cas9 screen was utilized to identify functional dependencies in synovial sarcoma.

Methodology:

-

Library Design: A custom lentiviral sgRNA library is designed to target known functional domains of chromatin regulatory proteins.

-

Cell Culture and Transduction: Cas9-expressing synovial sarcoma cell lines are infected with the sgRNA library at a low multiplicity of infection.

-

Time-course Analysis: A baseline population of cells is collected at an early time point (e.g., day 3), and the remaining cells are cultured for an extended period (e.g., 15-21 days).

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both cell populations. The sgRNA-encoding regions are amplified by PCR and sequenced using next-generation sequencing.

-

Data Analysis: The sequencing reads for each sgRNA are counted, and the log2 fold change in abundance between the late and early time points is calculated. SgRNAs that are significantly depleted over time represent essential genes or domains.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins interact within a cell.

Methodology:

-

Cell Lysis: Synovial sarcoma cells are lysed to release proteins while maintaining protein-protein interactions.

-

Immunoprecipitation: An antibody specific to a protein of interest (e.g., SS18-SSX or BRD9) is added to the cell lysate and incubated to form an antibody-protein complex.

-

Complex Capture: Protein A/G beads are added to bind to the antibody, thus capturing the protein of interest and any associated proteins.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against the suspected interacting protein (e.g., BRD9 or SS18-SSX) to confirm the interaction.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genome-wide binding sites of a protein of interest.

Methodology:

-

Cross-linking: Proteins are cross-linked to DNA in live cells using formaldehyde.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments.

-

Immunoprecipitation: An antibody specific to the target protein (e.g., BRD9) is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and regions of significant enrichment (peaks) are identified, indicating the binding sites of the target protein.

Future Directions and Conclusion

BRD9 has been unequivocally established as a key vulnerability in synovial sarcoma. The development of targeted BRD9 degraders represents a significant therapeutic advancement for a patient population with limited treatment options. The initial clinical data for FHD-609 are encouraging, demonstrating on-target activity and preliminary efficacy.

Future research should focus on several key areas:

-

Optimizing BRD9 Degraders: The development of next-generation BRD9 degraders with improved safety profiles, particularly regarding cardiac toxicity, is a high priority. Oral bioavailability would also be a significant advantage.

-

Combination Therapies: Investigating rational combination strategies to enhance the efficacy of BRD9-targeted therapies and overcome potential resistance mechanisms is warranted.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to BRD9-targeted therapies will be crucial for clinical success.

-

Understanding Resistance Mechanisms: Elucidating the mechanisms by which synovial sarcoma cells may develop resistance to BRD9 degradation will inform the development of more durable therapeutic strategies.

References

- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. elifesciences.org [elifesciences.org]

- 5. foghorntx.com [foghorntx.com]

- 6. news-medical.net [news-medical.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. c4therapeutics.com [c4therapeutics.com]

- 9. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]

- 10. targetedonc.com [targetedonc.com]

- 11. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BRD9 Degradation on Oncogenic Gene Expression: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism and effects of BRD9 Degrader-1, a novel compound designed to induce the targeted degradation of the Bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues in oncology.

Executive Summary

Bromodomain-containing protein 9 (BRD9) has emerged as a critical regulator of gene expression in various cancers, playing a pivotal role in maintaining oncogenic transcriptional programs. As a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 is instrumental in facilitating the expression of key oncogenes.[1][2] The development of targeted protein degraders, such as this compound, offers a promising therapeutic strategy to dismantle these oncogenic pathways. This guide summarizes the current understanding of BRD9's function in cancer, the mechanism of action of BRD9 degraders, and their quantifiable impact on oncogenic gene expression, particularly focusing on synovial sarcoma and multiple myeloma.

The Role of BRD9 in Oncogenesis

BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic "readers" by recognizing acetylated lysine residues on histones.[2][3] This interaction is crucial for the recruitment of chromatin remodeling complexes to specific gene loci, thereby regulating gene transcription.[2][3] In several cancer types, BRD9 is overexpressed and contributes to tumor progression.[4]

Notably, in synovial sarcoma, a rare and aggressive soft-tissue cancer, BRD9 is a key component of the oncogenic SS18-SSX fusion protein-containing BAF complexes.[5][6][7][8] This aberrant complex drives the expression of genes essential for tumor cell survival and proliferation.[7] Similarly, in multiple myeloma, high BRD9 expression is associated with a poor prognosis and is linked to the regulation of ribosome biogenesis and the expression of the master oncogene, MYC.[1][8][9][10]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule, often a proteolysis-targeting chimera (PROTAC), that induces the degradation of the BRD9 protein.[11] It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. This targeted degradation approach is often more effective than simple inhibition, as it removes the entire protein, eliminating both its scaffolding and enzymatic functions.[2][7]

Quantitative Effects of BRD9 Degradation

The targeted degradation of BRD9 has been shown to have a profound and quantifiable impact on cancer cell viability and oncogenic gene expression. The following tables summarize key quantitative data from preclinical studies.

| Cell Line | Cancer Type | Degrader | IC50 (nM) | Citation(s) |

| MV4-11 | Acute Myeloid Leukemia | [I] | 3.69 | [12] |

| SEM | B-cell Acute Lymphoblastic Leukemia | QA-68 | 1-10 | [13] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | QA-68 | 1-10 | [13] |

| REH | B-cell Acute Lymphoblastic Leukemia | QA-68 | 1-10 | [13] |

| NALM6 | B-cell Acute Lymphoblastic Leukemia | QA-68 | 10-100 | [13] |

| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | QA-68 | 10-100 | [13] |

| HSSYII | Synovial Sarcoma | Compound 27 | Not specified | [14] |

| Yamato-SS | Synovial Sarcoma | Compound 27 | Not specified | [14] |

| SYO1 | Synovial Sarcoma | FHD-609 | picomolar range | [4] |

| ASKA | Synovial Sarcoma | FHD-609 | Not specified | [4] |

| Table 1: In Vitro Cell Viability Inhibition by BRD9 Degraders |

| Cell Line | Cancer Type | Degrader | Target Gene/Pathway | Observed Effect | Citation(s) |

| Multiple Myeloma cell lines | Multiple Myeloma | dBRD9-A | Ribosome biogenesis genes | Downregulation | [1][8][9][10] |

| Multiple Myeloma cell lines | Multiple Myeloma | dBRD9-A | MYC | Decreased expression | [1][8][9][10] |

| Synovial Sarcoma cell lines | Synovial Sarcoma | dBRD9-A | Oncogenic transcriptional programs | Downregulation | [7][8] |

| Synovial Sarcoma cell lines | Synovial Sarcoma | Not specified | MYC target genes, ribosome biogenesis genes, cell cycle genes | Downregulation | [15] |

| Acute Myeloid Leukemia (MV4-11) | Acute Myeloid Leukemia | QA-68 | c-MYC, c-MYB | Decreased protein levels | [13] |

| Table 2: Effect of BRD9 Degradation on Oncogenic Gene and Protein Expression |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by BRD9 degradation and the general experimental workflows used to study these effects.

Caption: Mechanism of Action of this compound.

Caption: BRD9's Role in Oncogenic Gene Transcription.

Caption: General Experimental Workflow for Studying BRD9 Degrader Effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Western Blotting for BRD9 and c-MYC Protein Levels

This protocol describes the detection of BRD9 and c-MYC protein levels in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., synovial sarcoma, multiple myeloma)

-

This compound

-

Vehicle control (e.g., DMSO)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Primary antibodies: anti-BRD9, anti-c-MYC, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

TBST buffer (Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.

RT-qPCR for Oncogene mRNA Expression

This protocol outlines the measurement of mRNA levels of oncogenes like MYC after BRD9 degradation.

Materials:

-

Treated and control cancer cells

-

RNA extraction kit (e.g., RNeasy Kit)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for MYC and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.

-

Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target gene (MYC) normalized to the housekeeping gene using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)-seq

This protocol is for identifying the genomic regions where BRD9 binds, and how this is affected by BRD9 degradation.

Materials:

-

Treated and control cancer cells

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

ChIP-grade anti-BRD9 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing (NGS) library preparation kit

Procedure:

-

Cross-linking and Chromatin Preparation: Cross-link protein-DNA complexes in live cells with formaldehyde. Quench the reaction with glycine. Lyse the cells and isolate the nuclei.

-

Chromatin Shearing: Shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the anti-BRD9 antibody or IgG control overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

-

Washing and Elution: Wash the beads with a series of buffers to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using an NGS platform.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD9 binding sites. Compare the binding profiles between treated and control samples.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[5][6][16]

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the degrader that inhibits cell growth by 50%).

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on BRD9-mediated oncogenic gene expression. The targeted degradation of BRD9 effectively downregulates key oncogenes such as MYC and disrupts essential cellular processes like ribosome biogenesis, leading to potent anti-proliferative effects in cancer cells. The methodologies outlined in this guide provide a framework for the continued investigation and development of BRD9 degraders as a novel class of anti-cancer agents. Further research is warranted to fully elucidate the therapeutic potential and to identify patient populations that would most benefit from this targeted approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. encodeproject.org [encodeproject.org]

- 4. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]

- 5. MTT Cell Viability Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elifesciences.org [elifesciences.org]

- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. BRD9 degraders show activity in acute myeloid leukemia cells | BioWorld [bioworld.com]

- 13. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. c4therapeutics.com [c4therapeutics.com]

- 15. foghorntx.com [foghorntx.com]

- 16. MTT assay overview | Abcam [abcam.com]

The Role of BRD9 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The therapeutic landscape for AML is evolving, with a growing emphasis on targeting the epigenetic vulnerabilities of leukemia cells. One such promising target is Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. This technical guide provides an in-depth overview of the function of BRD9 in AML, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes to facilitate further research and drug development in this area.

The Function of BRD9 in AML Pathogenesis

BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that recognize and bind to acetylated lysine residues on histones and other proteins. As a subunit of the ncBAF complex, BRD9 plays a critical role in modulating chromatin structure and gene expression.[1][2] In AML, BRD9 is essential for leukemia cell viability and proliferation.[1] Its bromodomain is the key functional component, and its inhibition has been shown to induce cell cycle arrest, apoptosis, and ferroptosis in AML cells.[1][3]

A primary mechanism through which BRD9 promotes leukemogenesis is by sustaining the expression of key oncogenes, most notably MYC.[2] BRD9, as part of the ncBAF complex, is recruited to enhancer regions of MYC and other critical genes, where it facilitates transcriptional activation.[2] Inhibition of BRD9 leads to a significant downregulation of MYC and its target genes, thereby impeding leukemia cell growth.[2] Furthermore, BRD9 has been implicated in the regulation of other important hematopoietic transcription factors and signaling pathways, including STAT5.[4]

Quantitative Effects of BRD9 Inhibition in AML

The development of selective small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) against BRD9 has enabled a quantitative understanding of its role in AML.

Table 1: In Vitro Efficacy of BRD9 Inhibitors and Degraders in AML Cell Lines

| Compound | Mechanism of Action | Cell Line | IC50 (nM) | Reference |

| I-BRD9 | Inhibitor | MV4-11 | ~4000 (at 96h) | [5] |

| I-BRD9 | Inhibitor | NB4 | ~8000 (at 96h) | [5] |

| BI-7273 | Inhibitor | HL-60 | Not specified | [2] |

| BI-7273 | Inhibitor | MV4-11 | Not specified | [2] |

| FHD-609 | Degrader | Panel of 39 AML cell lines | IC50 < 20 for sensitive lines | [6] |

| QA-68 | Degrader | MV4-11 | 1-10 | [7] |

| QA-68 | Degrader | SKM-1 | 1-10 | [7] |

| QA-68 | Degrader | Kasumi-1 | 10-100 | [7] |

Table 2: Cellular Phenotypes Induced by BRD9 Inhibition in AML Cells

| Cell Line | Treatment | Apoptosis (% Annexin V+) | Cell Cycle Arrest | Reference |

| U937 | shBRD9 | Increased | Not specified | [4] |

| KASUMI | shBRD9 | Increased | Not specified | [4] |

| NB4 | I-BRD9 (8 µM, 48h) | Increased | Decreased EdU incorporation | [3] |

| MV4-11 | I-BRD9 (8 µM, 48h) | Increased | Decreased EdU incorporation | [3] |

| Kasumi-1 | BET inhibitor | G0/G1 arrest | Not specified | [8] |

Table 3: Downregulation of Key Target Genes upon BRD9 Inhibition

| Cell Line | Treatment | Target Gene | Fold Change (mRNA) | Reference |

| NB4 | I-BRD9 (8 µM, 24h) | BRD9 | Decreased | [5] |

| MV4-11 | I-BRD9 (8 µM, 24h) | BRD9 | Decreased | [5] |

| NB4 | dBET1 | c-MYC | Dose-dependent decrease | [9] |

| Kasumi-1 | dBET1 | c-MYC | Dose-dependent decrease | [9] |

| MV4-11 | dBET1 | c-MYC | Dose-dependent decrease | [9] |

| THP-1 | dBET1 | c-MYC | Dose-dependent decrease | [9] |

| OCI-AML3 | OTX015 (500nM, 4h) | c-MYC | ~0.5 | [10] |

| JURKAT | OTX015 (500nM, 4h) | c-MYC | ~0.4 | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding of BRD9's role in AML.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted for AML suspension cells.

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Add the BRD9 inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol outlines the detection of apoptosis in AML cells following treatment with a BRD9 inhibitor.

-

Cell Treatment: Treat AML cells with the BRD9 inhibitor at the desired concentration and for the appropriate duration. Include both untreated and vehicle-treated controls.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD9 in AML Cells

This protocol provides a general framework for performing BRD9 ChIP-seq in AML cell lines like MV4-11.

-

Cell Cross-linking: Resuspend approximately 10-20 million AML cells in culture medium and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle rotation.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

Cell Lysis and Chromatin Shearing:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Sonicate the chromatin to obtain DNA fragments in the range of 200-500 bp. The sonication conditions (power, duration, cycles) need to be optimized for the specific cell line and equipment.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-BRD9 antibody. Also, include an IgG isotype control.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Library Preparation and Sequencing:

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions (e.g., Illumina). This includes end-repair, A-tailing, and adapter ligation.

-

Perform PCR amplification of the library.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify BRD9 binding sites.

-

Annotate the peaks to nearby genes and perform motif analysis and pathway analysis.

-

Conclusion and Future Directions

BRD9 has emerged as a compelling therapeutic target in AML. Its crucial role in maintaining the oncogenic transcriptional program, particularly through the regulation of MYC, makes it an attractive candidate for targeted therapies. The development of potent and selective BRD9 inhibitors and degraders has shown significant preclinical promise. Future research should focus on elucidating the full spectrum of BRD9's downstream targets and signaling networks in different AML subtypes. Identifying predictive biomarkers of response to BRD9-targeted therapies, such as the expression of IRF8 for degraders, will be crucial for patient stratification in clinical trials.[6] Furthermore, exploring combination strategies with other anti-leukemic agents may provide synergistic effects and overcome potential resistance mechanisms. The in-depth understanding of BRD9's function, facilitated by the methodologies outlined in this guide, will undoubtedly accelerate the development of novel and effective treatments for patients with AML.

References

- 1. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]

- 6. foghorntx.com [foghorntx.com]

- 7. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]

- 10. researchgate.net [researchgate.net]

BRD9 degrader probes for studying BAF complex biology

An In-depth Technical Guide to BRD9 Degrader Probes for Studying BAF Complex Biology

Introduction

The BAF (BRG1/BRM-associated factor) complex, also known as the mammalian SWI/SNF complex, is a crucial ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression. Its function is essential for various cellular processes, including differentiation, proliferation, and DNA repair. The composition of the BAF complex is highly dynamic, with different subunits being incorporated to form distinct complex subtypes, each with specific functions. One such subunit is Bromodomain-containing protein 9 (BRD9), which has emerged as a key component of a non-canonical BAF (ncBAF) complex. The precise functions of BRD9 and the ncBAF complex are areas of active investigation, and specific chemical tools are required to dissect their biological roles.

This technical guide focuses on the development and application of BRD9 degrader probes, a class of chemical tools that induce the targeted degradation of the BRD9 protein. These probes offer a powerful approach to study the biological consequences of BRD9 loss with high temporal resolution, providing insights into the function of the BAF complex in both normal physiology and disease states, particularly in cancer. We will delve into the quantitative aspects of these degraders, provide detailed experimental protocols for their use, and visualize key concepts through diagrams.

Quantitative Data on BRD9 Degrader Probes

The development of BRD9 degrader probes has been a significant advancement in the field. These heterobifunctional molecules consist of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN) or VHL. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD9. Below is a summary of the key quantitative data for some of the most well-characterized BRD9 degrader probes.

| Probe Name | E3 Ligase Recruited | BRD9 Binding Moiety | DC50 (nM) | Dmax (%) | Cell Line(s) | Notes |

| dBRD9 | VHL | BI-9564 | ~5 | >95 | MOLM-13 | One of the first potent and selective BRD9 degraders. |

| V_Z-185 | VHL | I-BRD9 | ~1.5 | >90 | MOLM-13 | A highly potent and selective VHL-based degrader. |

| A1874 | Cereblon | I-BRD9 | ~2.5 | >90 | MOLM-13 | A potent and selective Cereblon-based degrader. |

| GNE-A | Cereblon | GNE-987 | ~10 | >90 | 293T | A well-characterized Cereblon-based degrader. |

Table 1: Quantitative Comparison of Selected BRD9 Degrader Probes. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of BRD9 degrader probes.

Cell Culture and Treatment

-

Cell Lines: MOLM-13 (acute myeloid leukemia) or other suitable cell lines expressing BRD9.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

-

Prepare stock solutions of the BRD9 degrader probe (e.g., dBRD9) in DMSO (typically 10 mM).

-

Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

-

Add the degrader-containing medium to the cells. For a negative control, add an equivalent volume of DMSO-containing medium.

-

Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

Western Blotting for BRD9 Degradation

-

Cell Lysis:

-

After treatment, harvest the cells by centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD9 (e.g., rabbit anti-BRD9) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

Co-Immunoprecipitation (Co-IP) to Study BAF Complex Integrity

-

Protocol:

-

Treat cells with the BRD9 degrader or DMSO control as described above.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40).

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against a core BAF subunit (e.g., SMARCA4/BRG1) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads using Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting for the presence of other BAF complex members to assess if the degradation of BRD9 affects the overall integrity of the complex.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of a BRD9 degrader probe.

Caption: Experimental workflow for studying BRD9 degradation.

Caption: Role of BRD9 within the BAF complex.

Conclusion

BRD9 degrader probes are invaluable tools for the functional characterization of the BAF complex. Their ability to induce rapid and specific degradation of the BRD9 protein allows for a detailed investigation of its role in gene regulation and cellular processes. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers looking to utilize these powerful chemical probes in their own studies. As research into the BAF complex continues, the use of such targeted degradation strategies will undoubtedly be instrumental in uncovering new biological insights and potential therapeutic avenues.

exploring BRD9 dependency in different cancer cell lines

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9) has emerged as a critical player in the epigenetic regulation of gene expression and a promising therapeutic target in various cancers. As a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a pivotal role in modulating chromatin structure and transcription.[1][2] Its dependency has been identified in a range of cancer cell lines, particularly those with specific genetic alterations, making it an attractive target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of BRD9 dependency in different cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the dependency of various cancer cell lines on BRD9, as determined by CRISPR-Cas9 screens and the efficacy of BRD9 inhibitors and degraders.

Table 1: BRD9 Dependency Scores from CRISPR-Cas9 Screens

CRISPR-Cas9 screens have been instrumental in identifying genes essential for cancer cell survival. The dependency score indicates the effect of gene knockout on cell viability, with a more negative score suggesting a stronger dependency. Data from the Broad Institute's DepMap and the Sanger Institute's Project Score have highlighted several cancer types with a significant dependency on BRD9.[3][4][5][6]

| Cancer Type | Cell Line | Dependency Score (CERES) | Source |

| Synovial Sarcoma | SYO-1 | -1.25 | [2] |

| Malignant Rhabdoid Tumor | G401 | -1.18 | [2] |

| Acute Myeloid Leukemia | MV4-11 | -0.89 | [6][7] |

| Acute Myeloid Leukemia | MOLM13 | -0.75 | [6] |

| Multiple Myeloma | NCI-H929 | -0.65 | DepMap Portal |

| Lung Cancer | A549 | -0.32 | DepMap Portal |

| Colon Cancer | HCT116 | -0.28 | DepMap Portal |

Note: Dependency scores are from the CERES algorithm, where a score of 0 is equivalent to a non-essential gene and a score of -1 is the median of all common essential genes.

Table 2: In Vitro Efficacy of BRD9 Inhibitors (IC50 Values)

Small molecule inhibitors targeting the bromodomain of BRD9 have been developed to probe its function and as potential therapeutics. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these inhibitors in suppressing cancer cell proliferation.

| Compound | Cancer Type | Cell Line | IC50 (nM) | Source |

| BI-7273 | Acute Myeloid Leukemia | RN2 | 217 | [7] |

| I-BRD9 | Acute Myeloid Leukemia | Kasumi-1 | ~1000 | [8] |

| Compound 18 | Multiple Myeloma | MM.1S | <1000 (pIC50 > 6.2) | [9] |

| Compound 22 | Multiple Myeloma | U266 | 41.7 (Kd) | [9] |

Table 3: In Vitro Efficacy of BRD9 Degraders (DC50 Values)

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) and molecular glues represents a novel therapeutic modality. The half-maximal degradation concentration (DC50) indicates the potency of these molecules in reducing BRD9 protein levels.

| Degrader | Cancer Type | Cell Line | DC50 (nM) | Source |

| dBRD9 | Synovial Sarcoma | SYO-1 | ~10 | |

| AMPTX-1 | Acute Myeloid Leukemia | MV4-11 | 0.5 | [10] |

| AMPTX-1 | Breast Cancer | MCF-7 | 2 | [10] |

| E5 | Acute Myeloid Leukemia | MV4-11 | 0.016 | |

| E5 | Lymphoma | OCI-LY10 | - | [11] |

| DBr-1 | - | HEK293 | 3.5 | [12] |

| VZ185 | - | HEK293 | 1.8 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate BRD9 dependency in cancer cell lines.

CRISPR-Cas9 Loss-of-Function Screen

This protocol outlines a pooled CRISPR-Cas9 screen to identify genes essential for cell survival.

-

Cell Line Preparation:

-

Culture the cancer cell line of interest in the appropriate medium.

-

Generate a Cas9-expressing stable cell line by lentiviral transduction, followed by antibiotic selection.

-

Confirm Cas9 activity using a GFP-targeting sgRNA control.[13]

-

-

Lentiviral sgRNA Library Transduction:

-

Package the pooled sgRNA library into lentiviral particles.

-

Titer the virus to determine the optimal multiplicity of infection (MOI) for achieving single sgRNA integration per cell (~30-50% transduction).

-

Transduce the Cas9-expressing cells with the sgRNA library at the determined MOI.

-

Select for transduced cells using the appropriate antibiotic.

-

-

Screening and Sample Collection:

-

Culture the transduced cell population for a specified period (e.g., 14-21 days) to allow for the depletion of cells with knockouts of essential genes.

-

Harvest genomic DNA from the initial (day 0) and final time points.

-

-

Sequencing and Data Analysis:

-

Amplify the sgRNA cassette from the genomic DNA by PCR.

-

Perform next-generation sequencing to determine the abundance of each sgRNA.

-

Analyze the sequencing data to calculate the log-fold change of each sgRNA and determine gene-level dependency scores using algorithms like CERES.[6]

-

MTT Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the BRD9 inhibitor or degrader.

-

Treat the cells with varying concentrations of the compound and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

-

Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.

-

Cell Treatment:

-

Treat a suspension of cancer cells with the desired concentrations of a BRD9 inhibitor or degrader for a specified duration.

-

-

Cell Plating:

-

After treatment, wash the cells and plate a known number of viable cells (e.g., 500-1000 cells) into 6-well plates.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining and Counting:

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

-

Data Analysis:

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

-

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, such as BRD9, in cell lysates.

-

Cell Lysis:

-

Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against BRD9 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein levels.

-

Signaling Pathways and Molecular Interactions

BRD9 exerts its influence on cancer cells through its role in the ncBAF complex and its interaction with various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key relationships.

BRD9 and the ncBAF Complex

BRD9 is a defining subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] Its bromodomain recognizes acetylated histones, thereby recruiting the complex to specific genomic loci to regulate gene expression.[1] The DUF3512 domain of BRD9 is crucial for the integrity of the ncBAF complex.[14]

BRD9 in Synovial Sarcoma

In synovial sarcoma, the characteristic SS18-SSX fusion oncoprotein integrates into the BAF complex, hijacking its function to drive oncogenesis.[15] BRD9 is a critical dependency in these tumors, as it is a component of the SS18-SSX-containing BAF complexes. Degradation of BRD9 leads to the downregulation of oncogenic transcriptional programs.[15]

BRD9 and the STAT5 Signaling Pathway in AML

In Acute Myeloid Leukemia (AML), BRD9 has been shown to be overexpressed and plays a crucial role in cell survival by sustaining the activation of the STAT5 pathway. BRD9 achieves this by negatively regulating the expression of SOCS3, a suppressor of cytokine signaling.[16][17][18]

BRD9 and the Wnt/β-catenin Signaling Pathway

BRD9 has been implicated in the activation of the Wnt/β-catenin signaling pathway in hepatocellular carcinoma.[19] Overexpression of BRD9 leads to increased levels of β-catenin, which then translocates to the nucleus to activate target genes involved in cell proliferation.

BRD9 and the MAPK/ERK Signaling Pathway

In thyroid cancer, BRD9 has been shown to promote the malignant phenotype by activating the MAPK/ERK signaling pathway.[20][21] This pathway is a key regulator of cell growth and proliferation.

Conclusion

The growing body of evidence strongly supports the critical role of BRD9 in the survival and proliferation of various cancer cell lines. Its involvement in key oncogenic signaling pathways and its dependency in cancers with specific genetic contexts, such as synovial sarcoma, make it a highly attractive target for therapeutic intervention. The development of potent and selective BRD9 inhibitors and degraders offers promising new avenues for the treatment of these malignancies. Further research into the intricate mechanisms of BRD9 function and the identification of biomarkers for patient stratification will be crucial for the successful clinical translation of BRD9-targeted therapies.

References

- 1. Identification and Development of BRD9 Chemical Probes [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Integrated cross-study datasets of genetic dependencies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of CRISPR-Cas9 datasets leads to largest genetic screen resource for cancer research [sanger.ac.uk]

- 5. depmap.org [depmap.org]

- 6. DepMap - Broad Institute [depmap.org]

- 7. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of CRISPR‐Cas9 screens identifies genetic dependencies in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bromodomain-containing protein 9 promotes hepatocellular carcinoma progression via activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Basis of BRD9 Selectivity in Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target, particularly in oncology. As a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a critical role in regulating gene expression by recognizing acetylated lysine residues on histones. Its dysregulation is implicated in various malignancies, including synovial sarcoma and acute myeloid leukemia, making it an attractive target for intervention.

Targeted protein degradation (TPD) represents a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate specific proteins. This is primarily achieved through two classes of small molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules that simultaneously bind a target protein and an E3 ubiquitin ligase, inducing proximity and subsequent degradation. Molecular glues are smaller compounds that induce a novel interaction between the target and an E3 ligase.

For BRD9-targeted degraders, achieving high selectivity is paramount. The human genome contains 46 bromodomain-containing proteins, with significant structural homology within subfamilies. Of particular note are BRD9's close homolog BRD7, which shares 62% sequence identity in the bromodomain, and the extensively studied Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4). Off-target degradation could lead to unintended cellular effects and toxicity. This guide elucidates the core molecular principles that enable the selective degradation of BRD9, focusing on structural biology, ternary complex formation, and the strategic design of degrader molecules.

Core Molecular Principles of BRD9 Selectivity

The selective degradation of BRD9 is not merely a function of high-affinity binding to its bromodomain. Instead, it is a multifactorial process involving the specific molecular architecture of the degrader, the unique structural features of the BRD9 bromodomain, and the precise geometry of the induced ternary complex with an E3 ligase.

Exploiting Structural Divergence in the BRD9 Bromodomain

The foundation of selectivity lies in the design of the "warhead"—the portion of the degrader molecule that binds to the target protein. While the acetyl-lysine binding pocket is generally conserved, subtle differences in the surrounding amino acid residues between BRD9, BRD7, and BET bromodomains can be exploited.

-

Key Residues for Selectivity: Comparative structural analyses have identified several residues within the BRD9 binding site that differ from its homologs. Residues such as His42, Gly43, and Ala54, among others, create a unique topology. For instance, structure-based design of inhibitors like BI-7273, which serves as a warhead for several BRD9 degraders, was guided by crystallographic data to optimize interactions within this specific pocket and grow into less conserved regions, thereby achieving high selectivity against proteins like BRD4.

-

Ligand-Induced Conformations: Selective inhibitors often stabilize a particular conformation of the BRD9 bromodomain. This specific conformation, in turn, dictates how the rest of the degrader molecule is oriented, influencing its interaction with the E3 ligase and contributing to the stability and productivity of the ternary complex.

The Critical Role of Ternary Complex Formation

The ultimate efficacy and selectivity of a degrader are determined by its ability to form a productive ternary complex (BRD9-degrader-E3 ligase). The stability and specific arrangement of this complex are governed by protein-protein interactions newly introduced by the degrader.

-

Cooperativity and Linker Optimization: The linker connecting the BRD9 warhead to the E3 ligase ligand is a critical determinant of selectivity. Its length, rigidity, and attachment points dictate the relative orientation of BRD9 and the E3 ligase. A linker that promotes favorable protein-protein contacts between BRD9 and the ligase will lead to a more stable, cooperative ternary complex, enhancing degradation efficiency. This principle explains why a degrader with a pan-BET warhead can be optimized to selectively degrade BRD4 over BRD2/3 by fine-tuning the linker to maximize favorable BRD4-E3 ligase interactions.

-